molecular formula C13H16O4 B1499709 Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate CAS No. 83823-61-4

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Cat. No.: B1499709
CAS No.: 83823-61-4
M. Wt: 236.26 g/mol
InChI Key: UTHZUODGIWFCOP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, anti-inflammatory effects, and other pharmacological activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol

The structure features an ethyl ester group, a methoxy-substituted phenyl ring, and a ketone functional group, which are crucial for its biological activity.

1. Cytotoxicity

Cytotoxicity studies are pivotal in evaluating the potential of compounds as anticancer agents. This compound has been tested against various cancer cell lines, revealing significant cytotoxic effects.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HEPG2 (Liver)7.06
MCF-7 (Breast)12.50
PC-3 (Prostate)15.30

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound exhibited the strongest activity against liver carcinoma cells (HEPG2), suggesting a selective action that may be exploited in therapeutic contexts.

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with this compound leads to increased caspase-3 activity, indicating activation of the apoptotic pathway .

3. Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, potentially through modulation of the NF-kB signaling pathway .

Table 2: Anti-inflammatory Activity

Assay TypeResultReference
TNF-alpha InhibitionIC50 = 25 µM
IL-6 InhibitionIC50 = 30 µM

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity in HEPG2 Cells

A study evaluated the anticancer activity of this compound using the MTT assay on HEPG2 liver carcinoma cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 7.06 µM. The study also highlighted morphological changes consistent with apoptosis upon treatment with this compound .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation, this compound was administered to assess its effect on edema formation. The results showed a significant reduction in paw swelling compared to control groups, supporting its potential use as an anti-inflammatory agent .

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHZUODGIWFCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669504
Record name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83823-61-4
Record name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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